molecular formula C14H23NOS B4277943 N,N-diisobutyl-3-methyl-2-thiophenecarboxamide

N,N-diisobutyl-3-methyl-2-thiophenecarboxamide

Cat. No. B4277943
M. Wt: 253.41 g/mol
InChI Key: OFDBYWSBGNSAHT-UHFFFAOYSA-N
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Description

N,N-diisobutyl-3-methyl-2-thiophenecarboxamide, also known as DIBMA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of amides and is commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of N,N-diisobutyl-3-methyl-2-thiophenecarboxamide is not well understood, but it is believed to act as a nucleophile in organic reactions. It can also form hydrogen bonds with other molecules, which can affect its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N-diisobutyl-3-methyl-2-thiophenecarboxamide. However, it has been reported to have low toxicity and is not considered to be harmful to humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diisobutyl-3-methyl-2-thiophenecarboxamide in lab experiments is its high yield synthesis method. It is also a relatively inexpensive reagent compared to other commonly used reagents. However, the main limitation of using N,N-diisobutyl-3-methyl-2-thiophenecarboxamide is its limited solubility in common solvents, which can make it difficult to use in certain reactions.

Future Directions

There are several future directions for the use of N,N-diisobutyl-3-methyl-2-thiophenecarboxamide in scientific research. One potential direction is its use as a chiral auxiliary in asymmetric synthesis. Another direction is its use as a ligand in transition metal catalyzed reactions. Additionally, further research is needed to understand the mechanism of action of N,N-diisobutyl-3-methyl-2-thiophenecarboxamide and its potential applications in other fields of science.
Conclusion:
In conclusion, N,N-diisobutyl-3-methyl-2-thiophenecarboxamide is a chemical compound that has been widely used in scientific research for its unique properties. Its high yield synthesis method, low toxicity, and unique properties make it a valuable reagent in organic synthesis. While its limitations exist, its potential applications in future research make it an interesting compound to explore.

Scientific Research Applications

N,N-diisobutyl-3-methyl-2-thiophenecarboxamide has been widely used as a reagent in organic synthesis due to its unique properties. It can act as a ligand in transition metal catalyzed reactions and can also be used as a protecting group for amines. In addition, N,N-diisobutyl-3-methyl-2-thiophenecarboxamide has been used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

3-methyl-N,N-bis(2-methylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NOS/c1-10(2)8-15(9-11(3)4)14(16)13-12(5)6-7-17-13/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDBYWSBGNSAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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